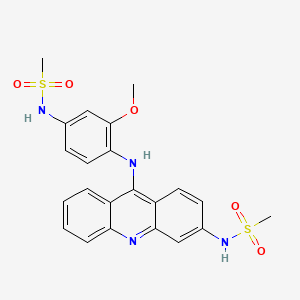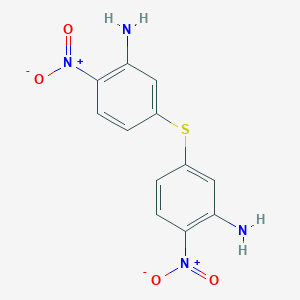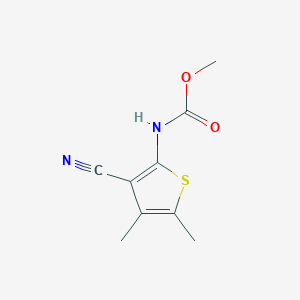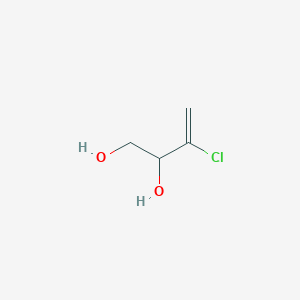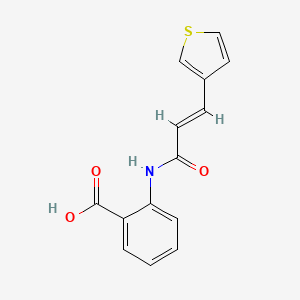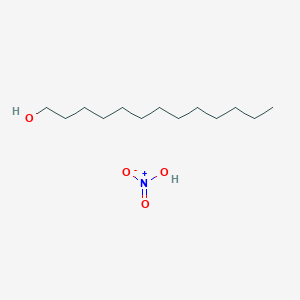
Nitric acid;tridecan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitric acid; tridecan-1-ol is a compound that combines the properties of nitric acid (HNO₃) and tridecan-1-ol (C₁₃H₂₈O) Nitric acid is a highly corrosive and toxic strong acid, commonly used as a reagent in laboratories and industrial processesIt is used in various applications, including as a lubricant and in the manufacture of surfactants and plasticizers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of nitric acid; tridecan-1-ol involves the nitration of tridecan-1-ol. This process typically requires the use of concentrated nitric acid under controlled temperature conditions to avoid excessive oxidation or decomposition of the alcohol. The reaction can be represented as follows:
C13H28O+HNO3→C13H27ONO2+H2O
Industrial Production Methods: Industrial production of nitric acid; tridecan-1-ol may involve continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the product by minimizing side reactions and decomposition .
Types of Reactions:
Oxidation: Nitric acid; tridecan-1-ol can undergo oxidation reactions, where the tridecan-1-ol moiety is further oxidized to carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form tridecan-1-ol and other reduced nitrogen species.
Substitution: Nitric acid; tridecan-1-ol can participate in substitution reactions, where the nitrate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Tridecan-1-ol and nitrogen oxides.
Substitution: Various substituted tridecan-1-ol derivatives
Applications De Recherche Scientifique
Nitric acid; tridecan-1-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Investigated for its potential antimicrobial properties due to the presence of the nitrate group.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the manufacture of surfactants, lubricants, and plasticizers
Mécanisme D'action
The mechanism of action of nitric acid; tridecan-1-ol involves the interaction of the nitrate group with various molecular targets. The nitrate group can release nitric oxide (NO), a signaling molecule involved in various physiological processes. This release can modulate pathways related to vasodilation, immune response, and neurotransmission. The tridecan-1-ol moiety can interact with lipid membranes, affecting membrane fluidity and permeability .
Comparaison Avec Des Composés Similaires
Dodecan-1-ol: A fatty alcohol with one less carbon atom, used similarly in surfactants and lubricants.
Tetradecan-1-ol: A fatty alcohol with one more carbon atom, also used in similar applications.
Nitric acid; dodecan-1-ol: A compound with similar properties but with a shorter carbon chain.
Uniqueness: Nitric acid; tridecan-1-ol is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring both solubility in organic solvents and reactivity with aqueous systems .
Propriétés
Numéro CAS |
105415-80-3 |
|---|---|
Formule moléculaire |
C13H29NO4 |
Poids moléculaire |
263.37 g/mol |
Nom IUPAC |
nitric acid;tridecan-1-ol |
InChI |
InChI=1S/C13H28O.HNO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14;2-1(3)4/h14H,2-13H2,1H3;(H,2,3,4) |
Clé InChI |
OGNVOKXGAOIFFW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCO.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


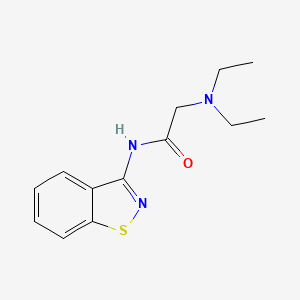
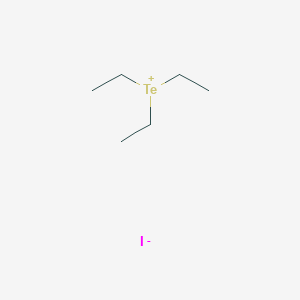
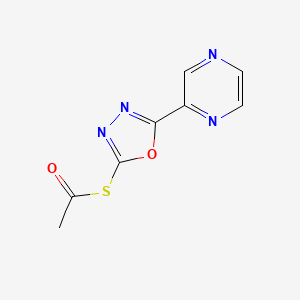
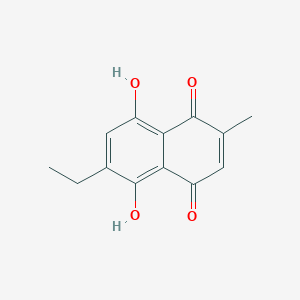
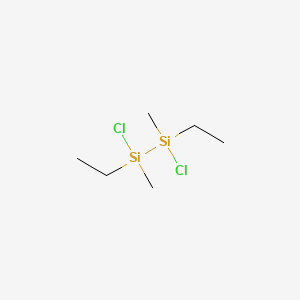

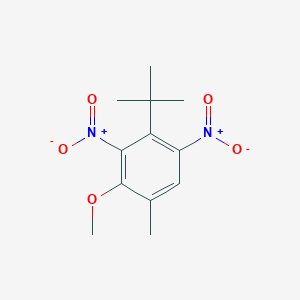
![4,4'-[Oxydi(ethane-2,1-diyl)]bis(2,6-dimethylmorpholine)](/img/structure/B14329144.png)
